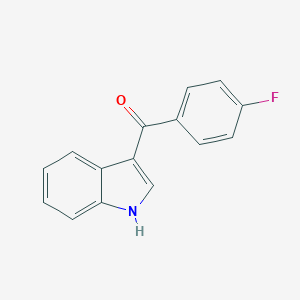

3-(4'-Fluorobenzoyl)indole

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl)-(1H-indol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO/c16-11-7-5-10(6-8-11)15(18)13-9-17-14-4-2-1-3-12(13)14/h1-9,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWIPMQNJODLVFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441459 | |

| Record name | 3-(4'-Fluorobenzoyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152807-26-6 | |

| Record name | 3-(4'-Fluorobenzoyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 152807-26-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Pharmacological Investigations of 3 4 Fluorobenzoyl Indole and Analogues

Broad Spectrum Biological Activities of Indole (B1671886) Derivatives Relevant to 3-(4'-Fluorobenzoyl)indole Research

Indole derivatives have demonstrated a wide array of pharmacological activities, making them a focal point in drug discovery and development. nrfhh.commdpi.comnih.govkit.edu These activities are often attributed to the ability of the indole scaffold to mimic the structure of various endogenous molecules and interact with a multitude of biological targets. jetir.org

Indole derivatives are well-recognized for their anti-inflammatory properties, with indomethacin (B1671933), an indole-containing nonsteroidal anti-inflammatory drug (NSAID), being a prime example. mdpi.comwisdomlib.org The primary mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the biosynthesis of prostaglandins, key mediators of inflammation and pain. wisdomlib.org Research has focused on developing indole derivatives with selective inhibitory activity towards COX-2, the inducible isoform of the enzyme, to minimize the gastrointestinal side effects associated with non-selective COX inhibitors. mdpi.comwisdomlib.org

Furthermore, some indole derivatives exhibit anti-inflammatory effects by inhibiting other key inflammatory mediators. For instance, certain derivatives have been shown to inhibit cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH), both of which contribute to the production of arachidonic acid, a precursor to pro-inflammatory eicosanoids. chesci.com Additionally, indole derivatives like indole-3-carbinol (B1674136) (I3C) and its metabolite diindolylmethane (DIM) have been shown to suppress the NF-κB pathway, a central regulator of inflammatory responses, thereby reducing the expression of pro-inflammatory cytokines and enzymes such as iNOS and COX-2. karger.com

The indole scaffold is a key component of many compounds exhibiting antimicrobial and antiviral activities. nrfhh.comhumanjournals.comwisdomlib.org Indole derivatives have shown efficacy against a broad spectrum of pathogens, including bacteria and fungi. researchgate.netnih.gov The antimicrobial action of some indole derivatives involves the disruption of bacterial membranes and the inhibition of biofilm formation. mdpi.com

Specifically, certain indole carboxamide derivatives have demonstrated better inhibition of Bacillus subtilis when substituted at the 3-position. researchgate.net Other studies have synthesized novel 3-substituted indole derivatives that show greater activity against Gram-positive bacteria than Gram-negative bacteria. scirp.org Some indole derivatives have also been identified as inhibitors of the NorA efflux pump in Staphylococcus aureus, which is a mechanism of antibiotic resistance. nih.gov In the realm of antiviral research, Arbidol, an indole derivative, is a known antiviral drug used for treating influenza and works by preventing viral entry into host cells. pcbiochemres.com

The anticancer potential of indole derivatives is one of the most extensively studied areas of their pharmacology. nrfhh.commdpi.comnih.govnih.gov These compounds can exert their antitumor effects through a variety of mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression. nih.govmdpi.comnih.gov

Several indole-based compounds have been approved for clinical use in cancer treatment, such as sunitinib, nintedanib, and panobinostat. nih.govrsc.org The mechanisms of action for various indole derivatives include:

Tubulin Inhibition: Compounds like vinca (B1221190) alkaloids (vincristine, vinblastine) interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis. mdpi.comresearchgate.net

Kinase Inhibition: Many indole derivatives act as inhibitors of various protein kinases, such as vascular endothelial growth factor receptor (VEGFR), which is crucial for angiogenesis (the formation of new blood vessels that supply tumors). nih.govrsc.org

Topoisomerase Inhibition: Some derivatives inhibit topoisomerases, enzymes essential for DNA replication, leading to DNA damage and cell death. nih.govnih.gov

HDAC Inhibition: Indole-based hydroxamic acid derivatives have shown potent inhibitory activity against histone deacetylases (HDACs), which are often dysregulated in cancer. mdpi.com

Apoptosis Induction: Indole derivatives can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family. mdpi.comnih.gov For example, a series of novel indole derivatives demonstrated dual inhibitory activity against Bcl-2 and Mcl-1. mdpi.com

Indole derivatives have shown significant promise in the context of neurological disorders, exhibiting a range of activities that affect the central nervous system (CNS). nrfhh.comnih.gov These compounds can modulate neurotransmitter systems and possess neuroprotective properties. pcbiochemres.commdpi.com

The structural similarity of the indole nucleus to neurotransmitters like serotonin (B10506) allows some derivatives to interact with serotonin receptors, contributing to their antidepressant and anxiolytic effects. pcbiochemres.comnih.gov Marketed drugs such as Pindolol and Roxindole, which contain an indole moiety, are used in the management of CNS disorders. pcbiochemres.comnih.gov

Furthermore, indole derivatives have demonstrated neuroprotective effects through various mechanisms:

Antioxidant Activity: Compounds like indole-3-carbinol (I3C) and its metabolite diindolylmethane (DIM) can activate the Nrf2-ARE pathway, a primary cellular defense against oxidative stress, thereby protecting neurons from oxidative damage. mdpi.com

Anti-inflammatory Effects: By modulating inflammatory pathways, indole derivatives can mitigate neuroinflammation, a key factor in the progression of many neurodegenerative diseases. nih.gov

Amyloid Disaggregation: Some indole-phenolic hybrids have been shown to promote the disaggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. nih.gov

Cholinesterase Inhibition: Certain indole derivatives have been developed as inhibitors of cholinesterases, an approach used in the symptomatic treatment of Alzheimer's disease. mdpi.com

Indole and its derivatives have emerged as potential therapeutic agents for metabolic disorders such as type 2 diabetes, obesity, and hypertension. mdpi.comnih.govnih.gov The indole scaffold itself can be produced from tryptophan metabolism and has been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1), a hormone with beneficial effects on glucose homeostasis. nih.gov

Numerous synthetic and natural indole derivatives have been investigated for their ability to regulate glucose and lipid metabolism. nih.gov For instance, the indole alkaloid reserpine (B192253) has been used as an antihypertensive agent. nih.gov The ability of indole derivatives to target various biological pathways makes them promising candidates for the development of new treatments for the cluster of conditions associated with metabolic syndrome. mdpi.comnih.gov

In Vitro Pharmacological Studies Specific to this compound

While the broad biological activities of indole derivatives are well-documented, specific in vitro studies on this compound and its close analogues have revealed more targeted pharmacological effects. The presence of the 4-fluorobenzoyl group at the 3-position of the indole ring appears to be a key structural feature influencing its biological activity. smolecule.com

Research on compounds with similar structures suggests that this compound derivatives possess potential anticancer, anti-inflammatory, and antimicrobial properties. smolecule.comontosight.ai For example, a related compound, 2-Methyl-3-(4'-fluorobenzoyl)indole (B1590356), has shown promising anticancer effects by inducing apoptosis and causing cell cycle arrest at the G2/M phase. Molecular docking studies have indicated that this compound binds to the colchicine-binding site of tubulin, disrupting microtubule dynamics.

In the context of anti-inflammatory activity, research on related indole derivatives has shown inhibition of pro-inflammatory cytokines and COX enzymes. The 4'-fluorobenzoyl moiety is thought to enhance metabolic stability and target binding.

Furthermore, studies on 7-amino-3-(4-fluorobenzoyl)indolizine-1-carboxylate derivatives, which share the fluorobenzoyl moiety, have demonstrated antibacterial and antioxidant activities. japsonline.comjapsonline.com Some of these compounds exhibited inhibitory zones against various bacteria. japsonline.com

While direct in vitro data for this compound is not extensively detailed in the provided search results, the findings for structurally similar compounds provide a strong rationale for its potential pharmacological activities. The combination of the indole nucleus and the fluorobenzoyl group suggests a multi-target potential, particularly in the areas of cancer and inflammation. smolecule.comsmolecule.com

Receptor Binding Assays and Ligand Affinities (e.g., Serotonin Receptors, Opioid Receptors)

Analogues of this compound have been evaluated for their binding affinities to various receptors, particularly serotonin receptors.

Serotonin Receptors: Certain derivatives have shown notable affinity for serotonin transporters (SERT). For instance, a series of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives demonstrated high affinity for SERT, with inhibition constant (Ki) values ranging from 2 to 400 nM. nih.gov Structural modifications of related indole compounds have been explored to identify functionalities necessary for high affinity at serotonin 5-HT2 receptors. acs.org The indole ring and the benzoyl group were found to be crucial for this high affinity. acs.org Furthermore, some indole derivatives have been designed as dual 5-HT1A receptor and SERT ligands. mdpi.com For example, a derivative of 4-fluoro-N-(1H-indol-5-yl)benzamide, LY334370, which contains a methylpiperidinyl group at the indole's 3-position, is a selective 5-HT1F receptor agonist with a Ki of 1.6 nM. In functional assays, the 5-HT2A receptor antagonist ketanserin, which has a 4-fluorobenzoyl-piperidinyl component, has been shown to antagonize contractions in human myometrium, demonstrating a pKB value consistent with its known affinity for the 5-HT2A receptor. kcl.ac.uk

Opioid Receptors: While the primary focus has been on serotonin receptors, the broader class of indole alkaloids has been investigated for various neurological targets. However, specific and detailed affinity data for this compound analogues at opioid receptors is not extensively documented in the provided search results.

Enzyme Inhibition Studies

The inhibitory effects of this compound and its analogues have been studied against a wide array of enzymes.

Cyclooxygenase (COX) Enzymes: Indole derivatives are recognized as inhibitors of cyclooxygenase (COX) enzymes. Specifically, 2-methyl-3-(4'-fluorobenzoyl)indole has been noted for its potential as a COX inhibitor. A series of 2,3-diaryl-substituted indoles, including those with a fluorophenyl group, have been synthesized and evaluated as selective COX-2 inhibitors. rsc.org

Indoleamine 2,3-Dioxygenase-1 (IDO-1): IDO-1, an enzyme involved in tryptophan metabolism, is a target in cancer immunotherapy. While direct inhibition data for this compound is not specified, the broader class of indole analogues has been screened for IDO-1 inhibitory activity. nih.gov Natural indole compounds have been identified as a source of IDO-1 inhibitors. nih.gov Benzimidazole analogues, which share some structural similarities with substituted indoles, have shown potent IDO-1 inhibition. nih.gov

PI3Kα/EGFR Kinase: The search results did not provide specific information on the inhibition of PI3Kα/EGFR kinase by this compound or its close analogues.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): The indole nucleus is a key feature in many acetylcholinesterase inhibitors. nih.govresearchgate.netscilit.com Indole-based-thiadiazole derivatives, particularly those with a fluoro group at the para-position of the phenyl ring, have demonstrated potent acetylcholinesterase and butyrylcholinesterase inhibition. sci-hub.se For example, one such compound with a para-fluoro group was the most active in its series against both AChE and BChE, with IC50 values of 0.17 µM and 0.30 µM, respectively. sci-hub.se The fluorine atom is thought to contribute to this high potency through hydrogen bonding with the enzyme's active site. sci-hub.se

Mcl-1, Bcl-XL, and Bcl-2 Proteins: Overexpression of anti-apoptotic Bcl-2 family proteins like Mcl-1, Bcl-xL, and Bcl-2 is linked to various cancers. nih.gov Indole-based compounds have been investigated as inhibitors of these proteins. For example, an indole-benzamide derivative with chloro and fluoro substitutions showed moderate Bcl-2/Mcl-1 inhibition with an IC50 of 1.8 µM. The co-inhibition of Bcl-xL and Mcl-1 has been shown to enhance cytotoxicity in cervical cancer cells. nih.gov

Hepatitis C NS5B Polymerase: The NS5B polymerase is a crucial enzyme for hepatitis C virus (HCV) replication and a significant target for antiviral drugs. natap.orgnih.gov Indole-based compounds have been identified as a class of non-nucleoside inhibitors of NS5B polymerase. natap.orgrcsb.org Extensive structure-activity relationship (SAR) studies have been conducted on indole-based HCV polymerase inhibitors to optimize their potency. rcsb.org Virtual screening of chemical libraries has led to the discovery of novel NS5B polymerase inhibitors, with some compounds showing IC50 values in the low micromolar range. plos.org

Cellular Functional Assays

The effects of this compound analogues have been assessed in various cellular assays to determine their functional impact.

Tubulin Polymerization Inhibition: Several indole derivatives are known to interfere with tubulin function, making them a significant class of anticancer agents. nih.gov Aroylindoles, a category that includes this compound, have shown good inhibitory activity against tubulin polymerization. nih.gov Specifically, 2-methyl-3-(4'-fluorobenzoyl)indole has been shown to bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics. A series of 9-aryl-5H-pyrido[4,3-b]indole derivatives were also identified as tubulin polymerization inhibitors, with one potent compound, 7k, showing dose-dependent inhibition. frontiersin.org

Apoptosis Induction: The induction of apoptosis is a key mechanism of action for many anticancer compounds. 2-Methyl-3-(4'-fluorobenzoyl)indole has been demonstrated to induce apoptosis in various cancer cell lines. Other indole derivatives, such as 1-benzoyl-1H-indole-3-carbaldehyde, also exhibit cytotoxic effects linked to apoptosis induction via caspase activation. Studies on breast cancer cells have shown that treatment with 3-benzoylindole (B97306) can lead to a significant reduction in cell viability through the induction of apoptosis. Furthermore, certain indole derivatives have been shown to induce apoptosis in leukemia cells that express mutant NPM1. nih.gov

Cell Proliferation Inhibition: Analogues of this compound have demonstrated significant antiproliferative activity. 2-Methyl-3-(4'-fluorobenzoyl)indole has shown promising anticancer effects across various cancer cell lines, including arresting the cell cycle at the G2/M phase. For example, it exhibited an IC50 value of 0.011 µM in MGC-803 gastric cancer cells. Indole-3-carbinol, a related indole compound, has been shown to inhibit the proliferation of colon cancer cells. nih.gov A number of 9-aryl-5H-pyrido[4,3-b]indole derivatives displayed antiproliferative activity against SGC-7901, HeLa, and MCF-7 cancer cells, with compound 7k being the most potent against HeLa cells (IC50 = 8.7 µM). frontiersin.org

Modulation of Key Cellular Pathways

The pharmacological effects of these compounds are often mediated through the modulation of critical cellular signaling pathways.

NF-κB, PI3/Akt/mTOR, MAPK: The search results did not provide specific details on the modulation of the NF-κB, PI3/Akt/mTOR, or MAPK pathways by this compound itself. However, the broader class of indole compounds is known to interact with various signaling pathways involved in cancer progression. mdpi.com For example, some indole derivatives affect apoptosis-related proteins like Bax and Bcl-xl, which are downstream of these major signaling cascades. mdpi.com

In Vivo Preclinical Efficacy Studies of this compound Analogues in Relevant Disease Models

Preclinical studies in animal models have provided evidence for the in vivo efficacy of this compound analogues.

In a mouse model of breast cancer, a 4-fluoro-N-(1H-indol-5-yl)benzamide derivative demonstrated in vivo efficacy, with treated mice showing a significant reduction in tumor size compared to the control group. Histological analysis of the tumor tissues revealed decreased cell proliferation and increased apoptosis.

Another study investigated the potential of combining this type of compound with standard chemotherapeutic agents, which resulted in enhanced efficacy and improved survival rates in animal models compared to monotherapy.

While not a direct analogue, a study on the anti-inflammatory properties of an indoline (B122111) derivative, which shares a core structure, showed remarkable efficacy in in vivo models of zymosan-induced peritonitis and experimental asthma in mice. nih.gov

In the context of anticancer activity, a novel indomethacin derivative, CZ-212-3, which contains a benzoylindole structure, significantly inhibited tumor growth in castration-resistant prostate cancer cell line-based xenograft and patient-derived xenograft (PDX) models. researchgate.net

Mechanistic Insights into the Biological Actions of 3 4 Fluorobenzoyl Indole

Identification and Validation of Molecular Targets for 3-(4'-Fluorobenzoyl)indole

While specific molecular targets for the exact compound this compound are not extensively detailed, research on closely related fluorinated indole (B1671886) derivatives has identified and validated several key protein targets. The indole structure is considered a "privileged" scaffold in medicinal chemistry, capable of binding to numerous receptor types.

Key molecular targets identified for fluorinated indole derivatives include:

Monoamine Oxidase B (MAO-B): A derivative, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, has been identified as a potent and selective inhibitor of human MAO-B, an enzyme crucial for the degradation of neurotransmitters like dopamine (B1211576). nih.govdntb.gov.ua This suggests that enzymes involved in neurotransmitter metabolism are a potential target class for fluorobenzoyl indoles.

Nuclear Receptors: Bis-indole derivatives have been shown to act as dual ligands for Nuclear Receptor 4A1 (NR4A1) and NR4A2, functioning as inverse agonists. mdpi.com These receptors are involved in regulating gene expression related to cell proliferation, inflammation, and metabolism.

Protein Kinases: Various indole derivatives have been reported to inhibit protein tyrosine kinases, such as Src kinase, which are involved in cell signaling pathways that control cell growth and division. chapman.edu

Glutathione Peroxidase 4 (GPX4): Indole nitroolefins have been validated as covalent inhibitors of GPX4, an enzyme that protects cells from a specific type of cell death known as ferroptosis. researchgate.net

Cannabinoid Receptors (CB1): Fluorinated 2-phenylindoles have been identified as positive allosteric modulators of the CB1 receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes. nih.gov

The process of target validation is critical to confirm that a compound's biological effect is due to its interaction with a specific molecule. This often involves techniques that go beyond simple binding assays, such as genetic methods to rescue a phenotype. For instance, the on-target effect of a compound can be confirmed by observing a rescue of the cellular phenotype after genetic restoration of a target mutation using tools like CRISPR/Cas9. researchgate.net

Elucidation of Receptor-Ligand Interactions and Binding Kinetics

The interaction between a ligand like this compound and its receptor is defined by the specific chemical bonds formed and the kinetics of this binding. Molecular modeling and docking studies are instrumental in visualizing these interactions. For the MAO-B inhibitor N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, molecular docking simulations helped to explain the observed biological activity by predicting its binding mode within the enzyme's active site. nih.govdntb.gov.ua

The affinity of a ligand for its receptor can be quantified by parameters such as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). For example, the aforementioned MAO-B inhibitor exhibited an IC₅₀ value of 0.78 µM. nih.gov

Studies on other ligands have shown that the binding affinity can be determined for different conformational states of a receptor (e.g., active vs. inactive). nih.gov The ratio of affinities for these different states can correlate with the ligand's functional activity (e.g., agonist vs. antagonist). nih.gov Computational studies on quinuclidine-triazole ligands binding to nicotinic acetylcholine (B1216132) receptors have highlighted the importance of interactions with specific amino acid residues, such as TyrA93 and TrpB55, in determining subtype selectivity. mdpi.com Similarly, modeling of bis-indole derivatives binding to the ligand-binding domain (LBD) of NR4A1 and NR4A2 receptors has helped to characterize the crucial interactions driving their activity. mdpi.com

Determination of Enzyme Inhibition Mechanisms and Kinetic Parameters

When the molecular target is an enzyme, it is vital to determine the mechanism of inhibition. An inhibitor can act through various mechanisms, such as competitive, non-competitive, or uncompetitive inhibition, each affecting the enzyme's kinetic parameters (Vmax and Km) differently. youtube.com

A kinetic analysis of the derivative N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide demonstrated a competitive mode of inhibition for MAO-B. nih.govdntb.gov.ua In competitive inhibition, the inhibitor binds to the same active site as the natural substrate, thereby competing with it. This type of inhibition is characterized by an increase in the apparent Km of the substrate with no change in the Vmax. The inhibition constant (Kᵢ) for this compound was determined to be 94.52 nM. nih.govdongguk.edu

| Compound | Target Enzyme | Inhibition Mode | IC₅₀ (µM) | Kᵢ (nM) |

|---|---|---|---|---|

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | Monoamine Oxidase B (MAO-B) | Competitive | 0.78 | 94.52 |

The inclusion of fluorine atoms can be a deliberate strategy in inhibitor design. Fluorinated ketones, for instance, can act as potent transition-state analogue inhibitors for serine proteases. The high electronegativity of fluorine promotes the hydration of the ketone, forming a stable tetrahedral intermediate that mimics the transition state of peptide bond hydrolysis. The potency of inhibition often correlates with the degree of fluorination. nih.gov

| Inhibitor Type | Hydration in Aqueous Solution | Kᵢ (µM) |

|---|---|---|

| α-Monofluoroketone | ~50% | 200 |

| α-Difluoroketone | ~100% | 25 |

| α-Trifluoroketone | ~100% | 1 |

Data sourced from Imperiali and Abeles (1986) as cited in reference nih.gov.

Characterization of Cellular and Molecular Pathways Modulated by this compound

The interaction of a compound with its molecular target initiates a cascade of events that modulates cellular and molecular pathways. Indole-based compounds have been shown to influence several critical pathways involved in cell fate and signaling.

Apoptosis: Benzo[f]indole-4,9-dione derivatives, another class of indole compounds, have been shown to induce cell death in triple-negative breast cancer cells by modulating the intrinsic apoptosis pathway. nih.gov Their mechanism involves the accumulation of reactive oxygen species (ROS), which leads to DNA damage, cell cycle arrest at the G2/M phase, and the activation of key apoptotic proteins like caspase 9 and the Bax/Bcl-2 pathway. nih.gov

Ferroptosis: Indole nitroolefin derivatives have been found to induce ferroptosis, a form of iron-dependent programmed cell death distinct from apoptosis. researchgate.net They achieve this by covalently inhibiting the enzyme GPX4, which is central to protecting cells from lipid peroxidation. researchgate.net

Dopaminergic Pathways: As potent inhibitors of MAO-B, fluorobenzoyl indole derivatives can modulate dopamine levels in the brain. nih.gov This has direct implications for pathways involved in neurodegenerative disorders like Parkinson's disease, where dopamine depletion is a key pathological feature. nih.gov

p53 Pathway: Other indole derivatives have been investigated for their ability to target the MDM2-p53 interaction. nih.gov Inhibiting MDM2 can activate the p53 tumor suppressor pathway, a central regulator of the cell cycle and apoptosis, which is often dysregulated in cancer. nih.gov

Investigation of Allosteric Modulation and Conformational Changes Induced by Fluorinated Indole Derivatives

Beyond binding to the primary active (orthosteric) site of a protein, some molecules can bind to a secondary, topographically distinct (allosteric) site. nih.govnih.gov This allosteric binding induces a conformational change in the protein, which in turn modulates the binding or efficacy of the primary ligand. nih.gov This mechanism offers potential therapeutic advantages, including greater target specificity and a lower risk of side effects. nih.gov

Fluorinated indole derivatives have emerged as effective allosteric modulators. Specifically, a class of fluorinated 2-phenylindoles has been identified as positive allosteric modulators (PAMs) of the cannabinoid 1 (CB1) receptor. nih.gov As PAMs, they enhance the effect of the endogenous ligand without activating the receptor on their own. The binding of the allosteric modulator is believed to induce structural changes in the GPCR that alter the receptor's affinity for, or the efficacy of, an orthosteric ligand. nih.gov

Similarly, some covalent inhibitors of GPX4 have been found to bind to an allosteric site, causing a conformational change that inhibits the enzyme's activity and leads to its degradation. researchgate.net The use of fluorine atoms in these modulators can be a strategic choice to optimize biological activity, metabolic stability, and other physicochemical properties. nih.gov

Structure Activity Relationship Studies and Rational Design of 3 4 Fluorobenzoyl Indole Derivatives

Impact of Indole (B1671886) Ring Substitutions on Biological Activity and Selectivity

The indole ring of the 3-(4'-fluorobenzoyl)indole core is a prime site for chemical modification to modulate biological activity and selectivity. SAR studies have demonstrated that the nature, position, and stereochemistry of substituents on the indole nucleus can have a profound impact on the pharmacological profile of these derivatives.

Research has shown that the introduction of various substituents at different positions of the indole ring can significantly influence the potency and efficacy of the resulting compounds. For instance, in a series of 3-substituted 1H-indole-2-carboxylic acid derivatives, it was observed that fluorine-substituted derivatives were more potent than their chlorine-substituted counterparts. researchgate.net Furthermore, the position of substitution on the indole ring was found to be a critical determinant of activity, with substitution at position 7 being the most favorable, while substitution at position 4 was the least favorable. researchgate.net Methoxy (B1213986) group substitutions at the 7-position also demonstrated favorable outcomes. researchgate.net

In another study focusing on 3-substituted indoles as potential anticancer agents and Src kinase inhibitors, SAR analysis revealed the importance of a substituent at the 5-position of the indole ring for anticancer activity. chapman.edu Specifically, the presence of a bromo or methoxy group at this position, in conjunction with a methyl, methoxy, or chloro substituent on an adjacent phenyl ring, was critical for maximal anticancer activity. chapman.edu

The following table summarizes the impact of indole ring substitutions on the biological activity of indole derivatives based on selected studies.

Table 1: Impact of Indole Ring Substitutions on Biological Activity

| Scaffold/Series | Substitution Position | Substituent | Observed Effect on Biological Activity | Reference |

|---|---|---|---|---|

| 3-Substituted 1H-indole-2-carboxylic acids | 4 | Fluoro, Chloro | Least favorable position for activity | researchgate.net |

| 3-Substituted 1H-indole-2-carboxylic acids | 7 | Fluoro, Methoxy | Most favorable position for activity | researchgate.net |

| 3-Substituted indoles | 5 | Bromo, Methoxy | Critical for maximal anticancer activity | chapman.edu |

These findings underscore the importance of systematic exploration of the indole scaffold to identify key positions and functional groups that can be modified to enhance the desired biological activity and selectivity of this compound derivatives.

Role of the Fluorobenzoyl Moiety in Enhancing Ligand-Target Interactions and Modulating Bioactivity

The high electronegativity of fluorine can lead to the formation of favorable intermolecular interactions, such as hydrogen bonds and halogen bonds, with biological targets. These interactions can enhance the binding affinity and specificity of the ligand. Furthermore, the presence of a fluorine atom can alter the electronic properties of the benzoyl ring, influencing its ability to participate in π-π stacking and other non-covalent interactions within the binding pocket of a target protein.

Stereochemical Aspects and Chiral Recognition in Fluorinated Indole Derivatives

Stereochemistry is a fundamental aspect of molecular recognition and plays a pivotal role in the biological activity of chiral molecules. nih.gov Many biological targets, such as enzymes and receptors, are chiral environments, and as a result, they often exhibit stereoselective interactions with chiral ligands. This means that enantiomers of a chiral drug can have significantly different pharmacological activities, with one enantiomer being potent while the other is inactive or even toxic.

For fluorinated indole derivatives that possess one or more chiral centers, the spatial arrangement of atoms is critical for their interaction with biological macromolecules. The specific stereochemistry of a molecule determines its three-dimensional shape, which in turn dictates how it fits into the binding site of a target protein. Even subtle changes in stereochemistry can lead to a complete loss of biological activity. nih.gov

The development of stereoselective syntheses for chiral indole derivatives is therefore of paramount importance in medicinal chemistry. The ability to produce enantiomerically pure compounds allows for the detailed investigation of the pharmacological properties of individual stereoisomers, leading to a better understanding of the stereochemical requirements for optimal biological activity.

Conformational Analysis and its Influence on Bioactive Conformations of this compound

The biological activity of a molecule is not only dependent on its chemical structure and stereochemistry but also on its conformational flexibility. The ability of a molecule to adopt a specific three-dimensional arrangement, or "bioactive conformation," is essential for its interaction with a biological target. Conformational analysis, therefore, is a critical tool in understanding the SAR of flexible molecules like this compound.

Computational modeling and experimental techniques, such as NMR spectroscopy and X-ray crystallography, can be employed to study the conformational preferences of this compound derivatives. Understanding the low-energy conformations and the energetic barriers to conformational changes can provide valuable insights into the bioactive conformation and guide the design of more rigid analogs with improved potency and selectivity.

Rational Design Strategies for Lead Optimization of this compound Analogues

The this compound scaffold serves as an excellent starting point for lead optimization in drug discovery. nih.govijddd.com Rational design strategies, which involve the systematic modification of a lead compound based on an understanding of its SAR and interaction with its biological target, are employed to enhance its pharmacological properties.

Many complex diseases, such as neurodegenerative disorders, involve multiple pathogenic pathways. nih.gov The traditional "one molecule-one target" approach to drug design has often proven to be insufficient for treating such multifactorial diseases. This has led to the emergence of the multi-target directed ligand (MTDL) strategy, which aims to design single molecules that can simultaneously modulate multiple biological targets. nih.govresearchgate.net

The this compound scaffold, with its versatile chemical handles on both the indole and benzoyl rings, is well-suited for the design of MTDLs. By incorporating pharmacophores known to interact with different targets, it is possible to create hybrid molecules with a broader spectrum of activity. For example, in the context of Alzheimer's disease, an MTDL based on this scaffold could be designed to inhibit acetylcholinesterase, prevent amyloid-beta aggregation, and chelate metal ions, all of which are implicated in the pathology of the disease.

Fragment-based drug discovery (FBDD) has become a powerful tool in modern drug discovery for the identification of novel lead compounds. taylorandfrancis.comnih.govnih.gov This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to a biological target, albeit with low affinity. frontiersin.org These initial fragment hits are then optimized and grown into more potent, drug-like molecules. frontiersin.org

The fluorobenzoyl and indole moieties of this compound can be considered as fragments that can be used in an FBDD campaign. By screening a library of fluorinated benzoyl derivatives and a separate library of indole-based fragments, it may be possible to identify initial hits that bind to different sub-pockets of a target protein. These fragments can then be linked together to generate a more potent lead compound based on the this compound scaffold. This approach allows for a more efficient exploration of chemical space and can lead to the discovery of novel chemotypes with desirable pharmacological properties. nih.gov Fluorine-detected NMR has also gained popularity for fragment-based lead discovery due to its high sensitivity and robustness. drugdiscoverychemistry.com

Molecular Probe Design Utilizing the this compound Core

The this compound scaffold represents a promising platform for the development of sophisticated molecular probes for bioimaging and analytical detection. The inherent properties of the indole nucleus, combined with the specific functionalities imparted by the 4'-fluorobenzoyl group, provide a versatile foundation for creating probes with tailored specificities and signaling mechanisms. Research into indole-based molecules has laid the groundwork for designing targeted probes for various biological applications. mdpi.commdpi.comnih.gov

The design of molecular probes often involves the integration of three key components: a recognition element that selectively binds to a biological target, a signaling moiety (e.g., a fluorophore or a radionuclide), and a linker that connects these two components without hindering their respective functions. The this compound core can serve as a crucial part of the recognition element or as a scaffold to which these components are attached.

Probes for Positron Emission Tomography (PET)

A significant application of the this compound core is in the development of radiotracers for Positron Emission Tomography (PET) imaging. The presence of a fluorine atom in the 4'-position of the benzoyl group is particularly advantageous for radiolabeling with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F). nih.gov ¹⁸F is a preferred radionuclide for PET due to its near-ideal half-life (109.8 minutes) and low positron energy, which allows for high-resolution imaging. mdpi.com

The synthesis of PET probes based on this scaffold would involve the nucleophilic substitution of a suitable leaving group on the benzoyl ring with [¹⁸F]fluoride. This approach has been successfully applied to label various biomolecules, demonstrating the feasibility of incorporating the N-(4-[¹⁸F]Fluorobenzoyl) moiety for PET imaging applications. mdpi.com

Derivatives of the this compound core could be designed to target specific biological entities, such as receptors or enzymes that are overexpressed in disease states. For instance, indole-based structures have been investigated as antagonists for the G-protein coupled receptor 44 (GPR44), which is implicated in inflammation and cancer. nih.gov By modifying the indole core of a GPR44 antagonist to include the 4'-fluorobenzoyl group, a potential PET tracer for imaging GPR44 expression could be developed.

Table 1: Potential ¹⁸F-Labeled PET Probes Based on an Indole Scaffold

| Probe Name (Hypothetical) | Target | Potential Application | Rationale for Design |

| [¹⁸F]FB-Indole-GPR44 | G-protein coupled receptor 44 (GPR44) | Imaging of inflammation and certain cancers | Based on known indole-based GPR44 antagonists; the 4'-fluorobenzoyl group allows for ¹⁸F-labeling. nih.gov |

| [¹⁸F]FB-Indole-MAO-B | Monoamine Oxidase B (MAO-B) | Neuroimaging of Parkinson's disease | N-substituted fluorobenzoyl indoles have shown inhibitory activity against MAO-B. nih.gov |

Fluorescent Probes for Bioimaging

The indole nucleus is a well-established fluorophore, and its derivatives are extensively used in the design of fluorescent molecular probes. mdpi.comnih.gov The electronic properties of the indole ring can be modulated by substituents, leading to changes in its photophysical properties, such as absorption and emission wavelengths. The 3-(4'-Fluorobenzoyl) group, being an electron-withdrawing group, can influence the intramolecular charge transfer (ICT) characteristics of the indole scaffold, which is a common mechanism for designing fluorescent sensors.

Fluorescent probes based on the this compound core could be designed to respond to changes in their microenvironment, such as polarity, pH, or the presence of specific analytes. mdpi.com For example, modifications at the indole nitrogen or other positions on the indole ring could introduce binding sites for metal ions, anions, or biologically relevant small molecules. Upon binding of the target analyte, a conformational change or an alteration in the electronic structure of the probe could lead to a detectable change in its fluorescence signal (e.g., "turn-on" or "turn-off" fluorescence, or a ratiometric shift in the emission wavelength).

Table 2: Design Concepts for Fluorescent Probes Utilizing the this compound Core

| Probe Concept | Sensing Mechanism | Target Analyte (Example) | Potential Application |

| ICT-based Probe | Modulation of Intramolecular Charge Transfer | pH, polarity | Mapping cellular microenvironments mdpi.com |

| Chemodosimeter | Analyte-induced chemical reaction leading to a fluorescence change | Reactive oxygen species (ROS) | Studying oxidative stress in cells |

| FRET-based Probe | Förster Resonance Energy Transfer | Enzyme activity | Monitoring enzymatic processes in real-time |

The versatility of the this compound scaffold, combined with established principles of molecular probe design, makes it a valuable platform for developing novel tools for biological research and medical diagnostics. Further research into the synthesis and functionalization of this core structure is warranted to fully explore its potential in creating highly specific and sensitive PET and fluorescent probes.

Computational Chemistry and in Silico Approaches for 3 4 Fluorobenzoyl Indole

Molecular Docking Studies of 3-(4'-Fluorobenzoyl)indole with Identified Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound and its derivatives, docking studies have been instrumental in identifying potential biological targets and understanding the key molecular interactions that drive binding affinity.

Research on various indole (B1671886) derivatives has identified several protein families as potential targets. These include protein kinases, enzymes involved in neurodegenerative diseases, and microbial enzymes. Docking studies reveal that the indole scaffold's planar, electron-rich nature facilitates crucial interactions like hydrogen bonding and π-π stacking within protein active sites. mdpi.com

Key findings from docking studies on analogous indole compounds suggest that this compound could effectively bind to targets such as:

Protein Kinases (e.g., Pim-1, EGFR): Studies on similar indole derivatives have shown that interactions with specific amino acid residues, such as Glu 121 in the Pim-1 kinase, are vital for inhibitory activity. nih.gov The fluorobenzoyl group can form hydrogen bonds and hydrophobic interactions that stabilize the ligand in the ATP-binding pocket. nih.govnih.gov

Cholinesterases (AChE and BuChE): As potential agents for Alzheimer's disease, indole-based inhibitors have been docked into the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), demonstrating how they might interact with key residues to block enzyme activity. mdpi.com

Microbial Enzymes (e.g., DNA Gyrase, Lanosterol (B1674476) 14α-demethylase): In the search for new antimicrobial agents, indole derivatives have been docked against bacterial targets like DNA gyrase and fungal enzymes such as lanosterol 14α-demethylase. nih.govmdpi.comrsc.org These studies show interactions with the active sites that could explain potential antibacterial and antifungal effects. nih.gov

The binding energy, a calculated value representing the strength of the interaction, is a key output of docking simulations. Lower binding energies typically indicate a more stable and favorable interaction.

| Potential Biological Target Class | Specific Example | PDB Code (Example) | Key Interactions Observed in Analogues |

|---|---|---|---|

| Protein Kinase | Pim-1 Kinase | 3BGP | Hydrogen bonding with hinge region residues (e.g., Glu 121). nih.gov |

| Protein Kinase | Epidermal Growth Factor Receptor (EGFR) | 1M17 | Interactions with the ATP-binding site. nih.gov |

| Bacterial Enzyme | DNA Gyrase B | 1KZN | Hydrogen bonds and hydrophobic interactions. rsc.org |

| Fungal Enzyme | Lanosterol 14α-demethylase (CYP51) | 6UEZ | Interaction with the heme group in the active site. nih.govmdpi.com |

| Cholinesterase | Acetylcholinesterase (AChE) | 1ACL | Binding within the active site gorge. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorobenzoyl Indole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For fluorobenzoyl indole derivatives, QSAR models are developed to predict the activity of new analogues and to guide the design of molecules with enhanced potency. nih.govnih.gov

The process involves calculating a set of molecular descriptors (physicochemical, electronic, and topological properties) for a series of known indole derivatives and correlating them with their experimentally measured biological activities (e.g., IC50 values). This correlation results in a mathematical model that can be used to predict the activity of untested compounds. researchgate.net

Different QSAR approaches have been applied to indole derivatives:

2D-QSAR: Uses descriptors derived from the 2D representation of the molecule.

3D-QSAR: Employs 3D structural information, using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods generate contour maps that visualize regions where steric, electrostatic, or hydrophobic properties are favorable or unfavorable for activity. nih.gov

A robust QSAR model is characterized by strong statistical parameters, such as a high squared correlation coefficient (R²) for the training set and a high predictive squared correlation coefficient (q²) from cross-validation. nih.goveurjchem.com For example, a 3D-QSAR study on indole derivatives as Pim-1 inhibitors yielded a CoMFA model with a q² of 0.524 and an R² of 0.982, and a CoMSIA model with a q² of 0.586 and an R² of 0.974, indicating reliable predictive power. nih.gov

| QSAR Study Focus | Methodology | Key Statistical Parameters (Example) | Insights Gained |

|---|---|---|---|

| Pim-1 Kinase Inhibitors | 3D-QSAR (CoMFA, CoMSIA) | q² = 0.586, R² = 0.974 (CoMSIA) nih.gov | Identified steric and electrostatic fields crucial for activity. nih.gov |

| Anticancer Activity | 2D-QSAR (MLR) | R² = 0.9328, R²ext = 0.929 eurjchem.com | Correlated electronic properties (HOMO/LUMO) with cytotoxicity. researchgate.net |

| SARS 3CLpro Inhibitors | 2D-QSAR (Monte Carlo) | R² > 0.8, Q² > 0.7 nih.gov | Identified structural fragments that contribute positively or negatively to inhibitory activity. nih.gov |

| Antiamyloidogenic Agents | 3D-QSAR (Atom-based) | q² = 0.596, r²ext = 0.695 ub.edu | Identified physicochemical features correlated with Aβ anti-aggregating potency. ub.edu |

Molecular Dynamics Simulations to Elucidate Ligand-Target Interactions and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are performed on the docked complex of this compound and its target protein to assess the stability of the binding pose and to analyze the intricate details of the intermolecular interactions. nih.gov

An MD simulation can confirm whether the key interactions predicted by docking, such as hydrogen bonds and hydrophobic contacts, are maintained over a period of nanoseconds. nih.gov This provides a more accurate assessment of the binding stability. For instance, MD simulations performed on indole-based Pim-1 inhibitors helped to confirm the pivotal role of the amino acid Glu 121 in maintaining a stable interaction. nih.gov

Key parameters analyzed during MD simulations include:

Root-Mean-Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is stably bound.

Root-Mean-Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding.

Radius of Gyration (Rg): Measures the compactness of the protein. Significant changes can indicate conformational shifts induced by the ligand. researchgate.net

Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation, quantifying the stability of these key interactions. nih.gov

By providing insights into the flexibility of the ligand and the protein's active site, MD simulations are crucial for validating docking results and refining the understanding of the binding mechanism at an atomic level. ku.dk

In Silico Screening and Virtual Library Design of this compound Analogues

In silico screening, or virtual screening, is a computational strategy used in drug discovery to search large libraries of chemical structures and identify those that are most likely to bind to a drug target. researchgate.net This approach is used to design and screen virtual libraries of this compound analogues to prioritize candidates for synthesis and biological testing, thereby saving time and resources. benthamscience.com

The process typically involves several steps:

Library Design: Based on the structural insights from docking and QSAR studies, a virtual library of analogues is created. This involves modifying the core this compound scaffold with different substituents at various positions. For example, QSAR models might suggest that adding electron-donating groups at a specific position on the indole ring could enhance activity. researchgate.net

Virtual Screening Cascade: The designed library is then subjected to a series of computational filters. This can include:

Pharmacophore-based screening: Searching for molecules that match a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for binding.

Structure-based screening (Docking): Docking the entire library of compounds into the target protein's active site and ranking them based on their predicted binding affinity. nih.gov

ADME/Tox Prediction: Filtering compounds based on predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to eliminate candidates with poor drug-like characteristics.

This tiered approach allows for the rapid reduction of a large virtual library to a manageable number of promising hits. researchgate.netnih.gov These selected compounds, having the best-predicted binding affinity and favorable drug-like properties, are then proposed for chemical synthesis and subsequent in vitro evaluation. benthamscience.com

Quantum Chemical Calculations for Electronic Structure, Reactivity, and pKa Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of this compound. researchgate.netmdpi.com These calculations provide a detailed understanding of the molecule's electronic structure, which governs its geometry, stability, reactivity, and interaction capabilities. prensipjournals.com

Key properties calculated for this compound include:

Optimized Molecular Geometry: Determines the most stable 3D conformation of the molecule, including bond lengths and angles. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. prensipjournals.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule. It identifies electron-rich (nucleophilic) regions, which are prone to electrophilic attack, and electron-poor (electrophilic) regions, which are susceptible to nucleophilic attack. This is vital for predicting non-covalent interactions with a biological target. prensipjournals.com

Atomic Charges: Calculation of the partial charge on each atom helps in understanding intramolecular charge transfer and identifying sites for electrostatic interactions.

pKa Prediction: Computational methods can be used to predict the acidity or basicity of functional groups in the molecule, which is important for understanding its behavior and ionization state at physiological pH.

| Calculated Property | Significance | Typical Computational Method |

|---|---|---|

| Optimized Geometry | Provides the most stable 3D structure for use in docking. | DFT (e.g., B3LYP/6-311++G(d,p)) mdpi.comprensipjournals.com |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. | DFT, HF prensipjournals.com |

| Molecular Electrostatic Potential (MEP) | Predicts sites for electrostatic interactions and reactivity. | DFT, HF prensipjournals.com |

| Dipole Moment | Indicates the overall polarity of the molecule. | DFT researchgate.net |

| Predicted pKa | Determines the ionization state at physiological pH. | Various quantum and empirical methods. |

Preclinical Pharmacokinetic and Toxicological Assessments of 3 4 Fluorobenzoyl Indole

In Silico Prediction of ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity)

In the early stages of drug development, computational (in silico) methods are employed to predict the ADMET properties of a compound based on its molecular structure. These predictive models help in identifying potential liabilities and prioritizing candidates for further testing. For 3-(4'-Fluorobenzoyl)indole, various software tools and quantitative structure-activity relationship (QSAR) models can be utilized to estimate key pharmacokinetic and toxicological parameters. japsonline.comceon.rs

These models analyze physicochemical properties such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors to predict a compound's "drug-likeness" according to frameworks like Lipinski's Rule of Five. nih.gov Predictions for this compound would likely cover its potential for human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, plasma protein binding, and inhibition of key cytochrome P450 (CYP) enzymes. japsonline.com

Toxicity predictions are made using quantitative structure-toxicity relationship (QSTR) models, which can forecast endpoints such as mutagenicity (Ames test), carcinogenicity, developmental toxicity, and acute toxicity (e.g., rat oral LD50). japsonline.comnih.gov While specific data for this compound is not extensively published, the general approach for related indole (B1671886) derivatives involves these predictive screens to flag potential safety concerns early in development. japsonline.com

Table 1: Representative In Silico ADMET Predictions for a Small Molecule like this compound This table is illustrative and based on typical parameters evaluated for novel chemical entities.

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Weight | ~239.25 g/mol | Compliant with Lipinski's Rule of Five (<500) |

| logP | 3.0 - 4.0 | Indicates good lipophilicity for membrane permeability |

| Human Intestinal Absorption | High | Suggests good potential for oral absorption. japsonline.com |

| Blood-Brain Barrier (BBB) Penetration | Low to Medium | Predicts the likelihood of central nervous system effects |

| CYP2D6 Inhibition | Unlikely | Low risk of drug interactions involving the CYP2D6 pathway. japsonline.com |

| Hepatotoxicity | Potential risk | Common alert for aromatic compounds; requires in vitro verification. japsonline.com |

| Mutagenicity (Ames) | Non-mutagenic | Low likelihood of causing genetic mutations. ceon.rs |

In Vitro Metabolic Stability Studies (e.g., Hepatic Microsomal and Hepatocyte Stability)

Following in silico screening, in vitro assays are conducted to measure the metabolic stability of a compound. These studies are fundamental for predicting in vivo hepatic clearance, a key determinant of a drug's half-life and bioavailability. nuvisan.com The primary systems used are liver microsomes and intact hepatocytes from various species, including humans. creative-biolabs.com

In a hepatic microsomal stability assay, this compound would be incubated with liver microsomes, which contain a high concentration of Phase I drug-metabolizing enzymes like cytochrome P450s. researchgate.net The reaction requires cofactors such as NADPH. pharmaron.com The disappearance of the parent compound is monitored over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net

Hepatocyte stability assays provide a more comprehensive assessment, as intact hepatocytes contain both Phase I and Phase II enzymes, as well as their necessary cofactors, offering a closer representation of the in vivo liver environment. thermofisher.comqdibio.com In this assay, cryopreserved or fresh hepatocytes are incubated with the test compound, and samples are analyzed at various time points (e.g., 0, 15, 30, 60, 120 minutes) to determine the rate of metabolism. thermofisher.combioduro.com

From these experiments, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. evotec.com This data is crucial for classifying the compound as having low, moderate, or high clearance and for predicting its in vivo pharmacokinetic behavior. nuvisan.com

Table 2: Typical Parameters from an In Vitro Metabolic Stability Assay This table illustrates the data typically generated from such studies.

| Test System | Parameter | Typical Unit | Interpretation |

|---|---|---|---|

| Human Liver Microsomes | Half-life (t½) | minutes | A shorter half-life indicates more rapid metabolism. |

| Intrinsic Clearance (CLint) | µL/min/mg protein | Measures the inherent metabolic capacity of the microsomes. | |

| Human Hepatocytes | Half-life (t½) | minutes | Reflects combined Phase I and Phase II metabolism. |

Metabolite Identification and Profiling of this compound

Identifying the metabolic products of a new chemical entity is essential for understanding its clearance pathways and assessing the potential for formation of active or toxic metabolites. For indole-containing compounds, metabolism can be complex. The 3-substituted indole moiety, in particular, can be a site of significant metabolic activity. researchgate.net

Metabolite identification studies are typically conducted using the same in vitro systems as stability assays (hepatocytes and liver microsomes). Following incubation of this compound, samples are analyzed by high-resolution LC-MS/MS to detect and structurally characterize the metabolites formed. nih.gov

Common metabolic pathways for indole derivatives include oxidation (hydroxylation) on the indole ring or other aromatic portions of the molecule. A key pathway for 3-substituted indoles is P450-catalyzed dehydrogenation, which can produce reactive electrophilic iminium ion intermediates. researchgate.net These reactive species have the potential to covalently bind to cellular macromolecules, which is a mechanism often associated with toxicity. researchgate.net Other potential metabolic routes could include glucuronidation or sulfation of hydroxylated metabolites (Phase II reactions).

Cytochrome P450 Inhibition and Induction Studies

Cytochrome P450 (CYP) enzymes are the most important family of enzymes involved in drug metabolism. nih.gov Assessing a compound's potential to inhibit or induce these enzymes is a critical part of preclinical safety evaluation to predict drug-drug interactions (DDIs).

CYP Inhibition: Inhibition assays determine if this compound can block the metabolic activity of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). These assays are performed using human liver microsomes and isoform-specific probe substrates. pharmaron.com The ability of this compound to inhibit the metabolism of each probe is measured, and the half-maximal inhibitory concentration (IC50) is determined. Further investigation may be needed to discern the mechanism of inhibition (e.g., competitive, non-competitive, or mechanism-based). nih.gov

CYP Induction: Induction is the process where a drug increases the synthesis of CYP enzymes, leading to faster metabolism of other drugs. solvobiotech.com This is typically assessed in cultured human hepatocytes from multiple donors. solvobiotech.com Hepatocytes are treated with this compound for an extended period (e.g., 48-72 hours), and the induction potential is measured by quantifying changes in CYP enzyme mRNA levels (via qPCR) or enzyme activity. nih.gov The induction is mediated by nuclear receptors such as the pregnane (B1235032) X receptor (PXR) and the aryl hydrocarbon receptor (AhR). nih.gov

Assessment of Drug-Drug Interaction Potential for this compound

If this compound is found to be a potent inhibitor of a major CYP enzyme (e.g., CYP3A4), it could be a "perpetrator" drug, increasing the plasma concentrations and potential toxicity of co-administered drugs that are substrates of that enzyme. nih.gov Conversely, if it is a strong inducer, it could decrease the efficacy of co-administered drugs by accelerating their clearance. youtube.com

Furthermore, if this compound is primarily cleared by a single CYP isoform, it could be a "victim" of DDIs. Co-administration with a drug that inhibits that specific enzyme could lead to dangerously high plasma levels of this compound. This integrated assessment is vital for guiding future clinical study design and ensuring patient safety.

In Vitro Toxicity Assessments

Cytotoxicity assays are foundational in vitro toxicology studies that measure a compound's ability to cause cell death. These screens are performed across a panel of human cell lines, often including both cancerous and non-cancerous cells, to identify potential target organ toxicity and to establish a therapeutic window for anticancer agents. nih.gov

The cytotoxic potential of this compound would be evaluated using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity as an indicator of cell viability. scielo.br Cells are exposed to a range of concentrations of the compound for a set period (e.g., 24, 48, or 72 hours). scielo.br

While specific data for this compound is limited, numerous studies have evaluated the cytotoxicity of other indole derivatives against various cell lines. For instance, phthalide-fused indoles have been tested against human leukemia (HL-60) and liver cancer (HepG2) cells. Other indole-based compounds have shown activity against breast cancer (MDA-MB-231, T47D), colon cancer (HCT-116), and lung cancer (A549) cell lines. nih.govnih.govnih.govnih.gov These studies provide a basis for comparison and help in selecting relevant cell lines for testing this compound. The results are typically reported as the concentration that inhibits cell growth by 50% (IC50 or GI50).

Table 3: Cytotoxicity of Various Indole Derivatives in Selected Human Cancer Cell Lines This table presents published data for other indole-containing compounds to illustrate typical findings. It does not represent data for this compound.

| Compound Type | Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|---|

| Indolylpyrazoline derivative | HepG2 | Liver Cancer | 5.09. researchgate.net |

| Phthalide-fused Indoline (B122111) | HL-60 | Leukemia | 45.4. |

| Phthalide-fused Indoline | HepG2 | Liver Cancer | 57.7. |

| Indole-based Stilbene | K562 | Leukemia | 2.4. nih.gov |

Genotoxicity Evaluation

A standard genotoxicity evaluation aims to detect any potential for a compound to interact with genetic material (DNA), which could lead to mutations and potentially cancer. This is typically assessed through a series of in vitro and in vivo tests.

A cornerstone of in vitro genotoxicity testing is the bacterial reverse mutation assay, commonly known as the Ames test. This assay utilizes various strains of bacteria, such as Salmonella typhimurium and Escherichia coli, with pre-existing mutations that render them unable to synthesize an essential amino acid, histidine. The test compound is incubated with these bacterial strains, both with and without metabolic activation (usually a liver enzyme extract known as S9 mix), to see if it can cause a reverse mutation, allowing the bacteria to grow in a histidine-deficient medium. The results of such a test for this compound are not currently available in the scientific literature.

Other in vitro tests often include the chromosome aberration test in mammalian cells (e.g., Chinese hamster ovary cells) and the mouse lymphoma assay, which can detect a broader range of chromosomal damage. In vivo genotoxicity is commonly assessed using the rodent micronucleus test, which examines chromosome damage in the bone marrow of treated animals. Without specific studies on this compound, its potential to induce genotoxic effects remains unknown.

In Vivo Toxicological Profiling (e.g., Acute and Subchronic Studies)

In vivo toxicological studies are essential for understanding the potential adverse effects of a compound in a whole organism. These studies help to identify target organs of toxicity and to establish a safe dose range for further studies.

Acute Toxicity Studies: These studies involve the administration of a single, high dose of the test substance to animals to determine its immediate effects and to calculate the median lethal dose (LD50), which is the dose that is lethal to 50% of the tested population. Clinical signs of toxicity, body weight changes, and gross pathological findings at necropsy are recorded.

Subchronic Toxicity Studies: In subchronic studies, animals are exposed to the test compound daily for a longer period, typically 28 or 90 days. These studies provide information on the cumulative effects of the compound, identify target organs of toxicity, and help to determine a No-Observed-Adverse-Effect Level (NOAEL). A wide range of parameters are evaluated, including clinical observations, body weight, food and water consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathological examination of tissues.

Currently, there are no published acute or subchronic toxicity studies specifically for this compound. While research exists on the toxicological profiles of other indole derivatives, such as indole-3-carbinol (B1674136) and various indole alkaloids, these findings cannot be extrapolated to this compound due to the significant influence that different substituents on the indole core can have on the molecule's pharmacological and toxicological properties.

Analytical Techniques for the Characterization and Quantification of 3 4 Fluorobenzoyl Indole

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone in the chemical analysis of 3-(4'-Fluorobenzoyl)indole, providing detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. It provides precise information on the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, allowing for the complete assignment of the molecular skeleton.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would exhibit distinct signals for the protons on the indole (B1671886) ring and the 4-fluorobenzoyl group. The indole N-H proton typically appears as a broad singlet at a downfield chemical shift. The aromatic protons of the indole and the fluorophenyl ring would resonate in the aromatic region (typically δ 7.0-8.5 ppm), with their multiplicity (singlet, doublet, triplet, etc.) dictated by spin-spin coupling with adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Key signals would include the carbonyl carbon (C=O) of the benzoyl group, which is expected to appear significantly downfield (around δ 190 ppm). The carbon atoms of the indole and fluorophenyl rings would resonate in the aromatic region (δ 110-165 ppm). The carbon atom attached to the fluorine will show a characteristic large coupling constant (¹JCF). Definitive assignments for the indole carbons C-4, C-5, and C-6 can sometimes be challenging and may require advanced NMR techniques for secure interpretation. clockss.org

Interactive Data Table: Predicted NMR Data for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) | Notes |

| Indole N-H | > 8.5 (broad singlet) | - | Exchangeable proton, chemical shift is concentration and solvent dependent. |

| Indole H-2 | ~8.0-8.4 (doublet or multiplet) | ~135-140 | |

| Indole H-4 | ~7.8-8.2 (doublet) | ~120-125 | |

| Indole H-5 | ~7.2-7.5 (triplet) | ~122-126 | |

| Indole H-6 | ~7.2-7.5 (triplet) | ~122-126 | |

| Indole H-7 | ~7.4-7.7 (doublet) | ~111-115 | |

| Benzoyl H-2', H-6' | ~7.8-8.0 (multiplet) | ~130-132 (doublet, JCF ~9 Hz) | Protons ortho to the carbonyl group. |

| Benzoyl H-3', H-5' | ~7.1-7.3 (multiplet) | ~115-117 (doublet, JCF ~22 Hz) | Protons meta to the carbonyl group. |

| Carbonyl C=O | - | ~190-195 | |

| Indole C-3 | - | ~115-120 | |

| Indole C-3a | - | ~128-132 | |

| Indole C-7a | - | ~136-138 | |

| Benzoyl C-1' | - | ~134-137 | |

| Benzoyl C-4' | - | ~163-167 (doublet, JCF ~250 Hz) | Carbon directly bonded to fluorine. |

Note: The predicted values are based on typical chemical shifts for indole and substituted benzoyl moieties. Actual experimental values may vary depending on the solvent and other experimental conditions.

2D NMR Spectroscopy: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) are used to establish connectivity. A COSY spectrum would show correlations between adjacent protons, helping to trace the proton networks within the indole and fluorophenyl rings. HSQC correlates protons directly to the carbons they are attached to, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the 3-benzoyl substituent to the C-3 position of the indole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a 2D NMR experiment that identifies protons that are close to each other in space, regardless of whether they are connected through bonds. columbia.edulibretexts.org This is particularly useful for confirming the conformation of the molecule. For this compound, a NOESY spectrum could show a cross-peak between the indole H-2 proton and the ortho-protons (H-2', H-6') of the fluorobenzoyl ring, which would provide evidence for their spatial proximity and help define the rotational orientation of the benzoyl group relative to the indole core. columbia.edulibretexts.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands confirming its structure.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Indole N-H | Stretching | 3410 - 3300 | Medium, Sharp |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Carbonyl C=O | Stretching | 1680 - 1640 | Strong |

| Aromatic C=C | Stretching | 1620 - 1450 | Medium to Strong |

| C-N | Stretching | 1350 - 1250 | Medium |

| C-F | Stretching | 1250 - 1100 | Strong |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Strong |

The N-H stretching vibration of the indole ring typically appears as a sharp band around 3406 cm⁻¹. researchgate.net The most prominent feature would be the strong absorption band for the carbonyl (C=O) group of the ketone, expected in the 1680-1640 cm⁻¹ region. vscht.cz The presence of the fluorophenyl group would be confirmed by a strong C-F stretching band. nist.gov Aromatic C=C and C-H stretching and bending vibrations further confirm the presence of the two aromatic rings. researchgate.net

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation patterns, the structure of the compound.

For this compound (C₁₅H₁₀FNO), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule with a high degree of confidence. scielo.br The calculated monoisotopic mass of C₁₅H₁₀FNO is 239.07465 Da. uni.lu Observing this exact mass in an HRMS analysis would unequivocally confirm the molecular formula.

Common adducts observed in electrospray ionization (ESI) HRMS include the protonated molecule [M+H]⁺ at m/z 240.08193 and the sodium adduct [M+Na]⁺ at m/z 262.06387. uni.lu Tandem MS (MS/MS) experiments can be performed to study the fragmentation of the parent ion, which would likely involve the cleavage of the bond between the carbonyl group and the indole ring, yielding characteristic fragment ions.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within a molecule. The spectrum of this compound is dominated by the electronic transitions of its two main chromophores: the indole ring and the 4-fluorobenzoyl system. nih.gov

The indole nucleus itself typically exhibits two absorption bands, a stronger band around 260-270 nm and a weaker, more structured band around 280-290 nm. rsc.org The benzoyl group introduces an additional strong absorption. The conjugation between the indole ring and the carbonyl group at the 3-position is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to unsubstituted indole. The exact position of the absorption maxima (λmax) can be influenced by the solvent used for the analysis. nih.gov

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. The indole moiety is naturally fluorescent, typically showing an emission maximum around 330-350 nm when excited at approximately 275-285 nm. nih.govaatbio.com However, the fluorescence properties of indole derivatives are highly sensitive to their substitution pattern and environment. nih.gov The presence of the electron-withdrawing benzoyl group at the 3-position may lead to a quenching (decrease in intensity) or a shift in the emission wavelength of the indole fluorescence. Analysis of the excitation and emission spectra can provide a sensitive method for detection and quantification.

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating this compound from impurities, reaction byproducts, or other components in a mixture, as well as for its precise quantification.